Cas no 5814-20-0 (Tetramethyl Arsonium Iodide)

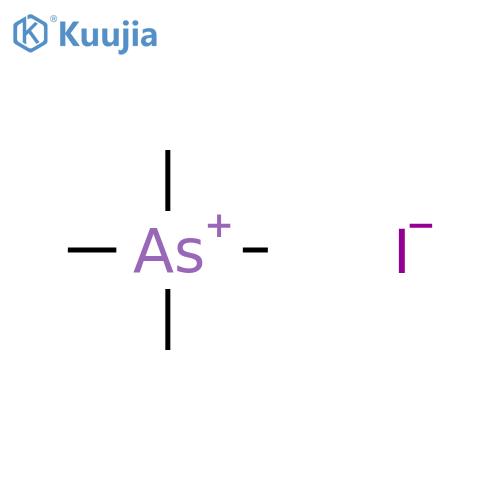

Tetramethyl Arsonium Iodide structure

商品名:Tetramethyl Arsonium Iodide

Tetramethyl Arsonium Iodide 化学的及び物理的性質

名前と識別子

-

- Arsonium, tetramethyl-,iodide (8CI,9CI)

- Tetramethylarsonium Iodide

- Tetramethyl Arsonium

- tetramethylarsanium,iodide

- ARSONIUM,TETRAMETHYL-,IODIDE

- tetramethyl-arsonium,iodide

- Tetramethyl-arsonium,Tetramethylarsoniumjodid

- Tetramethylarsoniumiodid

- Tetramethylarsonium-ion

- Tetramethylarsoniumjodid

- Tetramethylarsoniumiodide (6CI,7CI)

- NSC 408672

- AKOS030239779

- Tetramethyl Arsonium Iodide

- DTXSID90904129

- 5814-20-0

- SCHEMBL3839268

- NSC408672

- WLN: 1-AS-1&1&1 &Q &I

- Tetramethylarsoniumjodid [Czech]

- NSC-408672

- ARSONIUM, TETRAMETHYL-, IODIDE

- FT-0675089

- tetramethylarsanium iodide

- tetramethylarsanium;iodide

-

- インチ: 1S/C4H12As.HI/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1

- InChIKey: KEFJVVFCFZNVQM-UHFFFAOYSA-M

- ほほえんだ: C[As+](C)(C)C.[I-]

計算された属性

- せいみつぶんしりょう: 261.92000

- どういたいしつりょう: 261.919965

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 19.1

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 未確定

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- PSA: 0.00000

- LogP: -1.04160

- ようかいせい: 未確定

Tetramethyl Arsonium Iodide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-473331-50 mg |

Tetramethyl Arsonium Iodide, |

5814-20-0 | 50mg |

¥2,708.00 | 2023-07-11 | ||

| A2B Chem LLC | AG72848-50mg |

TETRAMETHYLARSONIUM IODIDE |

5814-20-0 | 50mg |

$334.00 | 2024-04-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-473331-50mg |

Tetramethyl Arsonium Iodide, |

5814-20-0 | 50mg |

¥2708.00 | 2023-09-05 | ||

| TRC | T300400-50mg |

Tetramethyl Arsonium Iodide |

5814-20-0 | 50mg |

$ 219.00 | 2023-09-06 | ||

| TRC | T300400-500mg |

Tetramethyl Arsonium Iodide |

5814-20-0 | 500mg |

$ 1656.00 | 2023-09-06 | ||

| A2B Chem LLC | AG72848-500mg |

TETRAMETHYLARSONIUM IODIDE |

5814-20-0 | 500mg |

$1729.00 | 2024-04-19 |

Tetramethyl Arsonium Iodide 関連文献

-

Evan P. Jahrman,Lee L. Yu,William P. Krekelberg,David A. Sheen,Thomas C. Allison,John L. Molloy J. Anal. At. Spectrom. 2022 37 1247

-

Caroline J. Langdon,Andrew A. Meharg,J?rg Feldmann,Thorsten Balgar,John Charnock,Morag Farquhar,Trevor G. Piearce,Kirk T. Semple,Janet Cotter-Howells J. Environ. Monit. 2002 4 603

-

Iris Koch,Jing Zhang,Mark Button,Laura A. Gibson,Guilhem Caumette,Valerie S. Langlois,Kenneth J. Reimer,William R. Cullen Metallomics 2015 7 1274

-

5. Ion-exclusion chromatography combined with ICP-MS and hydride generation-ICP-MS for the determination of arsenic species in biological matricesTetsuya Nakazato,Tadashi Taniguchi,Hiroaki Tao,Mamoru Tominaga,Akira Miyazaki J. Anal. At. Spectrom. 2000 15 1546

5814-20-0 (Tetramethyl Arsonium Iodide) 関連製品

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量